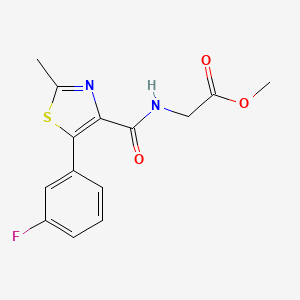

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate

Description

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate is a synthetic organic compound featuring a thiazole core substituted with a 3-fluorophenyl group at the 5-position, a methyl group at the 2-position, and an acetamide-linked methyl ester moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H13FN2O3S |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

methyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]acetate |

InChI |

InChI=1S/C14H13FN2O3S/c1-8-17-12(14(19)16-7-11(18)20-2)13(21-8)9-4-3-5-10(15)6-9/h3-6H,7H2,1-2H3,(H,16,19) |

InChI Key |

OPULKDDGWGGFFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate involves coupling reactions, typically using boron-based reagents. One common method is the Suzuki–Miyaura coupling , where an aryl or vinyl boron compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate can undergo several reactions, including:

Cross-coupling reactions: As mentioned earlier, it participates in SM cross-coupling, forming carbon–carbon bonds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Boron Reagents: Boronic acids or boronate esters serve as the boron source in SM coupling.

Palladium Catalyst: Typically, palladium complexes (e.g., PdCl₂(PPh₃)₂) facilitate the cross-coupling.

Base: A base (e.g., Na₂CO₃) neutralizes the acidic byproducts.

Major Products: The major product of the SM coupling reaction involving this compound would be the desired coupled product, where the boron and halide groups are connected.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate, exhibit promising anticancer properties. Specifically, research has shown that certain thiazole carboxamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression.

- Mechanism of Action : The compound interacts with COX-1 and COX-2 enzymes, leading to reduced inflammation and tumor growth. For instance, modifications in the molecular structure of thiazole derivatives have been linked to enhanced binding affinity and potency against these enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound makes it a candidate for treating inflammatory diseases.

- Research Findings : A study indicated that thiazole derivatives could effectively reduce inflammation markers in vitro, suggesting their utility in conditions like arthritis and other inflammatory disorders .

Xanthine Oxidase Inhibition

Thiazole compounds have also been explored for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is particularly relevant for treating gout.

- Case Studies : Research has highlighted several thiazole derivatives with potent xanthine oxidase inhibitory activity. For example, specific derivatives demonstrated IC50 values as low as 3.5 nM, indicating strong efficacy against this enzyme .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives is another area of interest. This compound has shown potential against various pathogens.

- In Vitro Studies : Compounds derived from thiazoles have been tested against a range of bacterial and fungal strains, displaying significant inhibitory effects. These findings suggest their potential use in developing new antimicrobial agents .

Leishmanicidal Activity

Recent investigations into the leishmanicidal properties of thiazole compounds have revealed promising results.

- Mechanistic Insights : Studies involving phthalimido-thiazoles indicated that these compounds could induce cytotoxic effects on Leishmania species while exhibiting low toxicity to mammalian cells . The structural modifications in the thiazole ring significantly influenced their biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Ester Family

The compound shares a thiazole-ester scaffold with several derivatives reported in the literature. Key comparisons include:

Table 1: Comparison of Thiazole-Ester Derivatives

Key Observations :

- The target compound’s methyl ester group may confer better metabolic stability compared to ethyl esters (e.g., 10a–10c) but lower solubility due to reduced polarity .

- The 3-fluorophenyl substituent offers moderate electronegativity, contrasting with the stronger electron-withdrawing trifluoromethyl group in the carbaldehyde analog .

Functional Group Modifications and Bioactivity

Role of the Fluorine Substituent

Fluorine substitution at the phenyl ring is a common strategy to enhance binding affinity and metabolic stability. For example:

- 3-Fluorophenyl (target compound): Balances lipophilicity and polarity, favoring passive diffusion across membranes.

Ester vs. Carboxylic Acid Derivatives

- Methyl ester (target): Acts as a prodrug moiety, facilitating cellular uptake.

- Carboxylic acid analogs (e.g., 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid): Higher polarity limits membrane permeability but may improve water solubility for intravenous formulations .

Biological Activity

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting proliferation.

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Biological Activity Overview

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced levels of TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

-

Anticancer Activity :

- In vitro tests on A549 (lung cancer) and Caco-2 (colorectal cancer) cells showed that treatment with the compound at concentrations of 100 µM led to significant reductions in cell viability (39.8% for Caco-2) compared to untreated controls . This suggests a selective anticancer effect that warrants further investigation.

-

Antimicrobial Properties :

- The compound exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . Its efficacy against drug-resistant strains highlights its potential for therapeutic applications in infectious diseases.

Structure-Activity Relationship (SAR)

The thiazole moiety plays a crucial role in the biological activity of this compound. Modifications to the fluorophenyl group have been shown to influence potency:

- Electron-Withdrawing Groups : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.

- Alkyl Substituents : Variations in alkyl side chains can affect the overall activity, with certain configurations leading to enhanced efficacy against specific pathogens or cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate?

- Methodological Answer : A plausible route involves coupling a thiazole-4-carboxylic acid derivative with a glycine methyl ester precursor. For example, thiazole intermediates (e.g., 5-(3-fluorophenyl)-2-methylthiazole-4-carboxylic acid) can be activated using coupling agents like EDCl/HOBt for amide bond formation with methyl 2-aminoacetate. Cyclization steps may require refluxing in solvents like THF or DMF under inert conditions . Structural analogs in and (e.g., 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid) highlight the importance of regioselective functionalization.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation : Employ H/C NMR to verify the thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~3.7 ppm for methyl ester). IR spectroscopy can confirm amide (1650–1680 cm) and ester (1720–1750 cm) functional groups .

- Melting Point : Cross-reference with analogs (e.g., mp 201–203°C for 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid in ) to assess crystallinity .

Q. What initial biological assays are suitable for evaluating its activity?

- Methodological Answer : Prioritize in vitro assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 24-hour incubation .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Design : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide bond formation). Tools like Gaussian or ORCA can predict regioselectivity in thiazole ring functionalization .

- Condition Optimization : Apply ICReDD’s reaction path search methods ( ) to screen solvent effects, catalysts, and temperature regimes. For example, simulate solvent polarity impacts on coupling efficiency using COSMO-RS .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., ATP-based viability assays vs. MTT) to confirm cytotoxicity .

- Structural Variants : Compare activity of analogs (e.g., 5-methyl-2-phenyloxazole-4-carboxamide in ) to isolate the fluorophenyl group’s role. Adjust substituents systematically (e.g., replace 3-fluorophenyl with 4-methoxyphenyl) to study SAR .

Q. What strategies improve solubility and bioavailability of this compound?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation of the ester moiety) or prepare prodrugs (e.g., hydrolyze methyl ester to carboxylic acid in vivo). highlights ester-to-acid transformations as a common strategy .

- Formulation : Use co-solvents (e.g., DMSO/cyclodextrin complexes) or nanoemulsions. Assess solubility via shake-flask method in PBS (pH 7.4) and simulate intestinal permeability using Caco-2 cell monolayers .

Contradictory Data Analysis

Q. How to resolve conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C for 72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .

- Kinetic Studies : Use UV-Vis spectroscopy to track ester bond hydrolysis rates. Compare activation energies () across pH levels to model shelf-life .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.